molecular formula C8H6BrClFNO B12458150 N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide

N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide

Cat. No.: B12458150
M. Wt: 266.49 g/mol
InChI Key: IKMCRRDKRQMTLF-UHFFFAOYSA-N
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Description

N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide is a halogenated acetamide derivative characterized by a phenyl ring substituted with bromo (Br) and fluoro (F) groups at the 3- and 5-positions, respectively, and a chloroacetamide (-CH₂Cl) moiety attached via the nitrogen atom. This compound belongs to a class of molecules where halogen atoms and acetamide groups synergistically influence reactivity, crystallinity, and biological activity.

Properties

Molecular Formula

C8H6BrClFNO

Molecular Weight

266.49 g/mol

IUPAC Name

N-(3-bromo-5-fluorophenyl)-2-chloroacetamide

InChI

InChI=1S/C8H6BrClFNO/c9-5-1-6(11)3-7(2-5)12-8(13)4-10/h1-3H,4H2,(H,12,13)

InChI Key

IKMCRRDKRQMTLF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Br)NC(=O)CCl

Origin of Product

United States

Preparation Methods

Method

Reagents :

  • 3-Bromo-5-fluoroaniline
  • Chloroacetyl chloride
  • Triethylamine (base)
  • Dichloromethane (DCM) or acetonitrile (solvent)

Procedure :

  • Dissolve 3-bromo-5-fluoroaniline (1.0 eq) in anhydrous DCM under nitrogen.
  • Add triethylamine (1.2 eq) dropwise at 0°C.
  • Introduce chloroacetyl chloride (1.1 eq) slowly, maintaining temperature ≤10°C.
  • Stir at room temperature for 4–6 hours.
  • Quench with ice-cold water, extract with DCM, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate, 4:1).

Yield : 82–88%.

Key Data :

Parameter Value
Reaction Time 4–6 hours
Temperature 0°C → room temperature
Purity (HPLC) ≥98%

Mechanism :

  • Triethylamine neutralizes HCl, driving the nucleophilic acyl substitution.
  • The amine attacks the electrophilic carbonyl of chloroacetyl chloride, forming the acetamide bond.

One-Pot Bromination-Chloroacetylation

Method

Reagents :

  • 5-Fluoro-3-nitroaniline
  • CuBr₂ (brominating agent)
  • Chloroacetyl chloride
  • H₂SO₄ (catalyst)

Procedure :

  • Brominate 5-fluoro-3-nitroaniline with CuBr₂ in H₂SO₄ at 80°C for 12 hours.
  • Reduce the nitro group to amine using Fe/HCl.
  • Chloroacetylate the resulting 3-bromo-5-fluoroaniline in situ with chloroacetyl chloride.

Yield : 75–80%.

Key Data :

Parameter Value
Bromination Time 12 hours
Reduction Time 2 hours
Overall Yield 75%

Advantages :

  • Avoids isolation of intermediates, reducing purification steps.
  • Suitable for scalable production.

Microwave-Assisted Synthesis

Method

Reagents :

  • 3-Bromo-5-fluoroaniline
  • Chloroacetyl chloride
  • NaHCO₃ (base)
  • Dimethylformamide (DMF)

Procedure :

  • Mix 3-bromo-5-fluoroaniline and NaHCO₃ in DMF.
  • Add chloroacetyl chloride under microwave irradiation (100 W, 80°C).
  • React for 15–20 minutes.
  • Filter and recrystallize from ethanol.

Yield : 89–92%.

Key Data :

Parameter Value
Microwave Power 100 W
Temperature 80°C
Reaction Time 15–20 minutes

Benefits :

  • Rapid reaction kinetics.
  • Enhanced yield compared to conventional heating.

Solid-Phase Synthesis Using Polymer-Supported Reagents

Method

Reagents :

  • 3-Bromo-5-fluoroaniline
  • Chloroacetyl chloride
  • Polystyrene-bound DMAP (catalyst)
  • Tetrahydrofuran (THF)

Procedure :

  • Immobilize 3-bromo-5-fluoroaniline on Wang resin.
  • Treat with chloroacetyl chloride and polymer-bound DMAP in THF.
  • Agitate for 24 hours, filter, and cleave the product with TFA/CH₂Cl₂.

Yield : 70–75%.

Key Data :

Parameter Value
Catalyst Loading 0.2 eq
Reaction Time 24 hours
Purity (NMR) ≥95%

Applications :

  • Ideal for combinatorial chemistry.
  • Facilitates easy catalyst recovery.

Comparative Analysis of Methods

Method Yield (%) Time Scalability Cost Efficiency
Direct Chloroacetylation 82–88 4–6 hours High Moderate
One-Pot Bromination 75–80 14 hours Moderate Low
Microwave-Assisted 89–92 20 minutes High High
Solid-Phase Synthesis 70–75 24 hours Low High

Critical Considerations :

  • Purity : Microwave and direct methods yield higher-purity products due to reduced side reactions.
  • By-products : One-pot methods may generate trace nitro intermediates, requiring rigorous purification.
  • Green Chemistry : Microwave and solid-phase approaches minimize solvent use, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Coupling Reactions: The bromo and fluoro substituents on the phenyl ring can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a solvent such as dichloromethane or ethanol.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.

Major Products:

    Nucleophilic Substitution: Substituted amides, thioamides, or ethers.

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

Scientific Research Applications

N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the inhibition of enzyme activity or the modification of protein function. The bromo and fluoro substituents can also influence the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities among N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide and related compounds:

Compound Name Substituents on Phenyl Ring Additional Functional Groups Key Structural Features
This compound 3-Br, 5-F None Halogenated phenyl + chloroacetamide
N-(4-Bromo-2-methyl-phenyl)-2-chloroacetamide (BMPCA) 4-Br, 2-CH₃ Methyl group Enhanced steric bulk; fungicidal activity
N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide 3-Cl, 4-F Naphthalene system Extended aromaticity; N–H···O hydrogen bonds
N-{[(4-Bromophenyl)amino]carbonyl}-2-chloroacetamide 4-Br Urea linkage Dual carbonyl groups; potential coordination sites
N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide 4-Cl, 2-benzoyl Benzoyl group Planar amide; C–H···O and C–H···π interactions

Key Observations :

  • Halogen Positioning : The 3-Br/5-F substitution in the target compound contrasts with 4-Br/2-CH₃ in BMPCA, which likely alters electronic effects and steric interactions. BMPCA’s methyl group enhances hydrophobicity, contributing to its efficacy as a fungicide .
  • Functional Group Diversity : Urea-linked analogs (e.g., ) exhibit dual carbonyl groups, enabling coordination with metal ions, a feature absent in simpler chloroacetamides.

Reactivity Trends :

  • Chloroacetamide’s -CH₂Cl group is highly reactive in nucleophilic substitution (e.g., with thiols or amines), as seen in and .
  • Electron-withdrawing halogens (Br, F) deactivate the phenyl ring, directing further substitutions to meta/para positions.

Crystallographic and Hydrogen-Bonding Features

  • N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide : Forms centrosymmetric dimers via C–H···O contacts (2.47–2.64 Å) and N–H···O hydrogen bonds (2.02 Å). The chloroacetamide group adopts a near-planar conformation (N–C–C–Cl torsion angle: -12.1°).
  • N-(3-Chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide : Stabilized by N–H···O hydrogen bonds (2.14 Å) and a dihedral angle of 60.5° between aromatic rings, reducing steric strain.

Comparison :

  • Both compounds rely on N–H···O interactions for crystal stabilization. However, the target compound’s lack of bulky substituents (e.g., benzoyl or naphthyl) may result in less complex packing motifs.

Activity Correlations :

  • Halogen type and position influence bioactivity. For example, BMPCA’s 4-Br/2-CH₃ substitution optimizes fungicidal efficacy, whereas 3-Br/5-F in the target compound may enhance binding to aromatic enzyme pockets.

Biological Activity

N-(3-Bromo-5-fluorophenyl)-2-chloroacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, enzyme inhibition, and structure-activity relationships (SAR) based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C₈H₆BrClFNO and a molecular weight of approximately 266.5 g/mol. Its structure includes a bromo and a fluorine substituent on a phenyl ring, along with a chloroacetamide functional group, which contributes to its reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating various chloroacetamides found that compounds with halogenated phenyl rings, particularly those with bromine and fluorine substituents, showed enhanced effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) compared to their non-halogenated counterparts .

Table 1: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus15 µg/mL
Methicillin-resistant S. aureus20 µg/mL
Escherichia coli50 µg/mL
Candida albicans30 µg/mL

Enzyme Inhibition

This compound has been studied for its inhibitory effects on cytochrome P450 enzymes, particularly CYP1A2. This inhibition suggests potential interactions with other drugs metabolized by this enzyme, highlighting the importance of understanding its pharmacokinetic profile in therapeutic contexts.

Table 2: Enzyme Inhibition Profile

EnzymeInhibition TypeIC50 ValueReference
CYP1A2Competitive25 µM

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by the positioning of its substituents. A quantitative structure-activity relationship (QSAR) analysis indicated that the presence of both bromine and fluorine enhances lipophilicity, facilitating cellular penetration and increasing antibacterial efficacy .

Figure 1: QSAR Analysis Results
QSAR Analysis (This is a placeholder for an actual image)

Case Studies

In a recent study examining the effects of various halogenated compounds on pathogenic microorganisms, this compound was shown to significantly reduce the growth of pathogenic bacteria while promoting beneficial strains in the gut microbiome . This dual action suggests its potential use in therapeutic applications targeting both infection control and microbiome modulation.

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